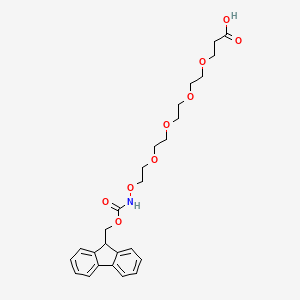

Fmoc-aminooxy-PEG4-acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSNUHJABIFADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-aminooxy-PEG4-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for the covalent modification of biomolecules. This guide offers a comprehensive overview of its chemical structure, properties, and key applications, complete with detailed experimental methodologies.

Chemical Structure and Properties

Fmoc-aminooxy-PEG4-acid is characterized by three key functional components:

-

Fmoc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The Fmoc protecting group is base-labile, offering a convenient method for deprotection under mild conditions to unmask the reactive aminooxy group.

-

PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications. The PEG linker also provides spatial separation between the conjugated molecules.

-

Carboxylic Acid: The terminal carboxylic acid group can be activated to form a stable amide bond with primary amine functionalities present in biomolecules such as proteins, peptides, and antibodies.

The chemical structure of Fmoc-aminooxy-PEG4-acid is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-aminooxy-PEG4-acid is presented in the table below.

| Property | Value |

| Molecular Formula | C26H33NO9[1][2] |

| Molecular Weight | 503.54 g/mol [1][2] |

| CAS Number | 1895922-70-9[1][2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95%[3] |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C for long-term stability[1] |

Analytical Data

The identity and purity of Fmoc-aminooxy-PEG4-acid are typically confirmed by a suite of analytical techniques. A representative Certificate of Analysis would confirm the structure and purity with the following methods[3]:

| Analytical Method | Result |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry | Conforms to molecular weight |

| HPLC | Purity ≥95% |

Applications

The bifunctional nature of Fmoc-aminooxy-PEG4-acid makes it a valuable reagent in several advanced applications:

-

Bioconjugation: This linker is ideal for conjugating molecules with orthogonal functionalities. For instance, a protein's lysine (B10760008) residues can be coupled to the carboxylic acid end, and after Fmoc deprotection, a molecule with an aldehyde or ketone can be attached to the aminooxy end.

-

Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drug conjugates by increasing their solubility and circulation time. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs).

-

Peptide Synthesis: It can be used to introduce an aminooxy functionality into a peptide sequence, enabling subsequent ligation to other molecules.

-

PROTACs: Fmoc-aminooxy-PEG4-acid is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[4]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving Fmoc-aminooxy-PEG4-acid.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to unmask the aminooxy functionality for subsequent conjugation. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent.

Workflow for Fmoc Deprotection:

References

Solubility Profile of Fmoc-aminooxy-PEG4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-aminooxy-PEG4-acid, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts: Structure and Solubility

Fmoc-aminooxy-PEG4-acid is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility. The presence of the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group imparts significant hydrophobicity. Conversely, the polyethylene (B3416737) glycol (PEG) linker, a flexible chain of four ethylene (B1197577) glycol units, is hydrophilic and known to enhance aqueous solubility.[1][2][3][4] The terminal carboxylic acid group can also contribute to aqueous solubility, particularly at neutral or basic pH where it can be deprotonated.

The interplay of these structural features results in a molecule with nuanced solubility. While the PEG chain promotes solubility in water, the Fmoc group favors dissolution in polar aprotic organic solvents. This dual nature makes Fmoc-aminooxy-PEG4-acid soluble in a variety of solvents and solvent mixtures.

Expected Solubility of Fmoc-aminooxy-PEG4-acid

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The hydrophilic PEG chain and carboxylic acid group promote aqueous solubility, but the hydrophobic Fmoc group may limit it. Solubility is expected to increase with pH. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used for dissolving Fmoc-protected amino acids and PEGylated compounds.[6][7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | An excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar character.[6][7][8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Another common solvent for peptide synthesis and related applications, known to effectively dissolve Fmoc-protected compounds.[9] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Often used in reversed-phase chromatography and can be a good solvent for PEGylated molecules.[10] |

| Methanol (B129727) (MeOH) | Polar Protic | Soluble | The polarity of methanol can accommodate both the PEG and, to some extent, the Fmoc group. |

| Ethanol (B145695) (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol is a good general-purpose solvent for many organic compounds.[10] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the PEG chain and carboxylic acid will likely limit solubility in this nonpolar solvent. |

| Hexanes | Nonpolar | Insoluble | The compound's polarity is too high for it to be soluble in a nonpolar alkane solvent. |

| Diethyl Ether | Nonpolar | Insoluble | Similar to hexanes, the polarity mismatch will prevent dissolution. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of Fmoc-aminooxy-PEG4-acid in a given solvent. This method is based on the principle of adding a solute to a fixed volume of solvent until saturation is reached.[11][12]

Materials:

-

Fmoc-aminooxy-PEG4-acid

-

Selected solvents (e.g., Water, DMF, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with caps (B75204) (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Temperature-controlled environment (e.g., incubator, water bath)

Procedure:

-

Solvent Dispensing: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into a pre-weighed vial.

-

Initial Solute Addition: Weigh a small, known amount of Fmoc-aminooxy-PEG4-acid (e.g., 1 mg) and add it to the vial containing the solvent.

-

Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved solid.

-

Incremental Solute Addition: If the initial amount of solute completely dissolves, continue to add small, pre-weighed increments of Fmoc-aminooxy-PEG4-acid to the vial. After each addition, repeat the vortexing step.

-

Reaching Saturation: Continue adding the solute until a small amount of solid material remains undissolved even after vigorous and prolonged vortexing.

-

Equilibration: Place the vial in a temperature-controlled environment (e.g., 25 °C) and allow it to equilibrate for a set period (e.g., 24 hours) with gentle agitation. This ensures that the solution has reached thermodynamic equilibrium.

-

Separation of Undissolved Solid: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification: Determine the concentration of Fmoc-aminooxy-PEG4-acid in the supernatant. This can be achieved through various analytical techniques such as UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for the Fmoc group), HPLC, or by evaporating the solvent from the collected supernatant and weighing the residue.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dissolved solute in supernatant (mg)) / (Volume of supernatant analyzed (mL))

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for Fmoc-aminooxy-PEG4-acid and all solvents used for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fmoc-aminooxy-PEG4-acid.

References

- 1. Fmoc-aminooxy-PEG4-acid, 1895922-70-9 | BroadPharm [broadpharm.com]

- 2. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 4. Fmoc-aminooxy-PEG4-acid, CAS 1895922-70-9 | AxisPharm [axispharm.com]

- 5. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. peptide.com [peptide.com]

- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Fmoc-aminooxy-PEG4-acid: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG4-acid, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into its core mechanism of action, detailing the roles of its constituent functional groups and providing structured data and protocols to aid in the design and execution of conjugation experiments. This guide is intended for researchers and professionals in drug development, offering insights into the chemistry and application of this versatile linker in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Fmoc-aminooxy-PEG4-acid

Fmoc-aminooxy-PEG4-acid is a chemical linker designed for the covalent attachment of molecules to biomolecules. Its structure consists of four key components, each with a specific function in the bioconjugation process:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality. Its removal is a critical step to enable the subsequent ligation reaction.

-

Aminooxy group (-ONH2): A highly reactive nucleophile that specifically reacts with aldehyde or ketone moieties to form a stable oxime bond.

-

PEG4 (tetraethylene glycol) spacer: A hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance. The defined length of the PEG4 spacer is approximately 1.4 nm.[1]

-

Carboxylic acid group (-COOH): Enables the conjugation of the linker to primary amine groups on biomolecules through the formation of a stable amide bond.

This strategic combination of functional groups allows for a sequential and controlled conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular constructs.[2][3][4]

Mechanism of Action in Bioconjugation

The utility of Fmoc-aminooxy-PEG4-acid in bioconjugation stems from a two-step process involving the sequential reaction of its terminal functional groups.

Step 1: Amide Bond Formation

The initial step typically involves the reaction of the terminal carboxylic acid with a primary amine on a biomolecule (e.g., the lysine (B10760008) residue of a protein or a payload molecule with a free amine). This reaction forms a stable amide bond and is usually mediated by a coupling agent.

The carboxylic acid group is activated by coupling reagents such as carbodiimides (e.g., EDC) or peptide coupling agents (e.g., HATU, HBTU).[5][6] EDC, often used in combination with N-hydroxysuccinimide (NHS), activates the carboxyl group to form a more stable NHS-ester intermediate, which then readily reacts with a primary amine.[7]

Logical Relationship: Amide Bond Formation

References

- 1. Fmoc-aminooxy-PEG4-acid|Cas# 1895922-70-9 [glpbio.cn]

- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-aminooxy-PEG4-acid, CAS 1895922-70-9 | AxisPharm [axispharm.com]

- 4. Fmoc-Aminooxy-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-aminooxy-PEG4-acid, 1895922-70-9 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Deprotection

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This orthogonality is critical for the synthesis of complex peptides and other organic molecules.[1] This technical guide provides a comprehensive overview of the chemistry of the Fmoc group, detailing the mechanisms of both protection and deprotection, quantitative comparisons of common reagents, and step-by-step experimental protocols for its application. Furthermore, it addresses common side reactions and showcases the utility of the Fmoc chromophore for real-time reaction monitoring.

The Chemistry of the Fmoc Group

The Fmoc group (9-fluorenylmethoxycarbonyl) is an amine protecting group that forms a carbamate (B1207046) linkage with the target amine.[2] Its structure, featuring a large, aromatic fluorenyl system, is key to its function.

Key Properties:

-

Base-Lability: The Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[]

-

Acid Stability: It is exceptionally stable to acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) groups, without affecting the Fmoc-protected amine.[4]

-

UV Absorbance: The fluorenyl system possesses a strong chromophore, which allows for the spectrophotometric monitoring of the deprotection step, a significant advantage in automated and manual synthesis.[2]

Fmoc Protection of Amines

The introduction of the Fmoc group is typically achieved by reacting a primary or secondary amine with an activated Fmoc reagent under basic conditions. The two most prevalent reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable, easier to handle, and its use generally results in fewer side reactions, such as the formation of di- and tripeptides, leading to higher purity and more consistent yields.[4][6]

Data Presentation: Comparison of Fmoc-Protecting Reagents

The choice of reagent for introducing the Fmoc group can significantly impact the reaction's success. The following table summarizes a yield comparison for the protection of glycine.

| Protective Reagent | Yield (After Crystallization) | Product Mole Fraction | Key Characteristics |

| Fmoc-Cl | 74.9% | 97.66% | Highly reactive, but prone to causing dipeptide/tripeptide side products.[7] |

| Fmoc-Cl + TMS-Cl | 82.1% | 99.35% | Addition of TMS-Cl significantly reduces side product formation.[7] |

| Fmoc-OSu | 84.6% | 99.99% | More stable, easier to handle, and provides the highest purity product with minimal side reactions.[5][7] |

Fmoc Deprotection

The removal of the Fmoc group is its most defining characteristic. The process is a base-catalyzed elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring (pKa ≈ 23 in DMSO).[8]

-

β-Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, cleaving the C-O bond to form the highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid.

-

Decarboxylation & Trapping: The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. The nucleophilic base (piperidine) simultaneously traps the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[]

Data Presentation: Kinetics of Fmoc Deprotection

The speed of Fmoc deprotection is critical for efficient synthesis cycles in SPPS. While 20% piperidine in DMF is the standard, other bases and combinations have been developed to address specific challenges.

| Deprotection Reagent (in DMF) | Concentration | Half-life (t₁/₂) of Fmoc-Val | Notes |

| Piperidine | 20% | ~7 s | The industry standard; very rapid and efficient.[6] |

| Piperazine + DBU | 5% + 2% | ~7 s | A safer and equally rapid alternative to piperidine.[6][9] |

| 4-Methylpiperidine | 20% | Similar to Piperidine | Behaves similarly to piperidine in terms of efficiency.[] |

| DBU | 2% | Fast | Non-nucleophilic; requires a scavenger (like piperidine) to trap DBF. |

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc chemistry is in SPPS. Its success hinges on the principle of orthogonality : the ability to remove one class of protecting groups under a specific set of conditions while leaving other classes of protecting groups intact.[1]

In a typical Fmoc-SPPS strategy:

-

The N-terminal α-amino group is protected with the base-labile Fmoc group.

-

Reactive amino acid side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).

-

The C-terminal carboxyl group is anchored to the solid support via an acid-labile linker.

This allows for the selective deprotection of the N-terminus at each cycle using a piperidine solution, without disturbing the side-chain protection or the linkage to the resin. The side-chain protecting groups are only removed at the final step using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).

Common Side Reactions and Mitigation

While robust, Fmoc chemistry is not without potential side reactions, particularly during the basic deprotection step.

-

Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to intramolecular cyclization to form a five-membered aspartimide ring. This can lead to racemization and the formation of β-peptide impurities. This side reaction can be minimized by adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution or by using specialized side-chain protecting groups on the Asp residue.

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with Proline or Glycine as the second residue, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. Using sterically hindered resins (like 2-chlorotrityl chloride resin) can suppress this side reaction.

-

Racemization: Although the urethane (B1682113) nature of the Fmoc group suppresses racemization during coupling, some sensitive amino acids can still be at risk, especially with certain activation methods or prolonged exposure to base.

Experimental Protocols

The following protocols provide detailed, practical methodologies for key procedures in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid (e.g., L-Alanine) using Fmoc-OSu

This protocol describes a general procedure for the synthesis of an Fmoc-protected amino acid in the solution phase.[7]

Materials:

-

L-Alanine (1.0 equivalent)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

In a round-bottom flask, dissolve L-Alanine in the 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve an equivalent amount of Fmoc-OSu in dioxane.

-

While stirring the L-Alanine solution vigorously at room temperature, slowly add the Fmoc-OSu solution dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

-

Wash the aqueous phase three times with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ≈ 2 using 1 M HCl. A white precipitate (Fmoc-Ala-OH) will form.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. A typical yield is >90%.[7]

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide-resin in a manual synthesis vessel.[5][7]

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Place the peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel).

-

Wash the resin thoroughly with DMF (5 x 1-minute washes) to swell the resin and remove any residual reagents from the previous step.

-

Drain the final DMF wash.

-

Add the 20% piperidine in DMF solution to completely cover the resin.

-

Agitate the resin gently (e.g., by bubbling nitrogen from below or manual shaking) for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and continue to agitate for 10-15 minutes to ensure complete deprotection.[7]

-

Drain the solution completely.

-

Wash the resin extensively with DMF (at least 7 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 3: UV Quantification of Resin Loading

This protocol allows for the determination of the substitution level (loading) of the first Fmoc-amino acid on the resin by quantifying the amount of DBF-piperidine adduct released upon deprotection.

Materials:

-

Accurately weighed sample of dry Fmoc-amino acid-resin (~1-2 mg)[5]

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

DMF, spectroscopic grade

-

UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

-

Volumetric flasks

Data Presentation: Molar Extinction Coefficients for DBF-Adduct

| Wavelength (λ) | Molar Extinction Coefficient (ε) in DMF |

| 301 nm | 7800 M⁻¹cm⁻¹ |

| 290 nm | 5800 M⁻¹cm⁻¹ |

| 267 nm | 17500 M⁻¹cm⁻¹ |

| Note: The value at 301 nm is the most commonly cited for this calculation. |

Methodology:

-

Accurately weigh a small sample (1-2 mg) of the dry Fmoc-protected resin into a vial.[5]

-

Add a precise volume of 20% piperidine in DMF (e.g., 3.0 mL) to the resin.[5]

-

Allow the deprotection to proceed for at least 5 minutes with agitation to ensure complete Fmoc removal.[5]

-

Transfer the supernatant to a volumetric flask of known volume (e.g., 10 mL or 25 mL). Wash the resin with additional DMF and add the washings to the flask. Dilute to the mark with DMF. This dilution step is crucial to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Set the spectrophotometer to zero (blank) using a sample of the diluted piperidine/DMF solution used for the dilution.

-

Measure the absorbance (A) of the sample solution at 301 nm.

-

Calculate the resin loading using the Beer-Lambert law:

-

Concentration (c) (mol/L) = A / (ε * l)

-

Where: A = measured absorbance, ε = 7800 L·mol⁻¹cm⁻¹, l = 1 cm

-

-

Total moles of Fmoc = c * V

-

Where V = total volume of the solution in Liters

-

-

Loading (mmol/g) = (Total moles of Fmoc * 1000) / m

-

Where m = mass of the dry resin sample in grams

-

-

Conclusion

The Fmoc protecting group remains an indispensable tool in modern organic and medicinal chemistry due to its unique combination of acid stability and mild, base-catalyzed removal. This orthogonality enables the efficient and reliable synthesis of complex molecules, most notably peptides via SPPS. A thorough understanding of the underlying mechanisms of protection and deprotection, awareness of potential side reactions, and adherence to optimized experimental protocols are paramount for leveraging the full potential of this powerful synthetic strategy. The quantitative methods available for monitoring its removal further enhance its utility, making Fmoc chemistry a robust and controllable process for both research and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. total-synthesis.com [total-synthesis.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. omizzur.com [omizzur.com]

- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Aminooxy Group with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between aminooxy-functionalized molecules and carbonyl compounds, specifically aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity, the stability of the resulting oxime linkage, and its ability to proceed under mild, aqueous conditions. This document details the reaction mechanism, kinetics, stability factors, and catalytic strategies, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this versatile chemistry.

Core Principles of Aminooxy-Carbonyl Reactivity

The reaction between an aminooxy group (R-ONH₂) and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime bond (R-O-N=CR'R''). This process is highly chemoselective, as the aminooxy group shows exceptional reactivity towards aldehydes and ketones over other functional groups typically present in biological systems.[1][2]

The reaction rate is significantly influenced by the pH of the medium.[3][4] Generally, slightly acidic conditions (pH ~4.5) are optimal for uncatalyzed reactions.[3][5] This is because the reaction involves two key steps: the nucleophilic attack of the aminooxy group on the carbonyl carbon and the subsequent acid-catalyzed dehydration of the resulting hemiaminal intermediate.[3] At low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, slowing the reaction.[3][4] Conversely, at neutral or basic pH, the dehydration step is slow.[4][5]

Reaction Mechanism

The formation of an oxime involves a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate is then protonated, and a molecule of water is eliminated to form the stable C=N double bond of the oxime.

dot

Caption: General mechanism of oxime formation.

Reactivity: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards aminooxy groups than ketones.[5] This is attributed to two main factors:

-

Steric Hindrance: The single hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric bulk compared to the two R groups in ketones, allowing for easier nucleophilic attack.

-

Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation can be quantified by reaction rates and equilibrium constants. The following tables summarize key quantitative data from the literature.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Various Aldehydes and Ketones with Arylhydrazines | None | - | Varies (e.g., 4-nitrobenzaldehyde (B150856) is 4.5-fold faster than 4-methoxybenzaldehyde) | [3] |

| Aldehyde/Ketone with α-effect nucleophiles | None | 6.0 | Up to 4.2 | [3] |

| Aldehyde/Ketone with α-effect nucleophiles | None | 7.0 | Typically ≤ 0.01 | [3] |

| Citral with Aminooxy-dansyl | Aniline (B41778) (25 mM) | 7.0 | - (k_obs provided) | [6] |

| Citral with Aminooxy-dansyl | mPDA (25 mM) | 7.0 | - (k_obs provided, ~2-fold faster than aniline) | [6] |

| 2-Pentanone with Aminooxy-dansyl | Aniline (50 mM) | 7.3 | - (k_obs provided) | [6] |

| 2-Pentanone with Aminooxy-dansyl | mPDA (50 mM) | 7.3 | - (k_obs provided, faster than aniline) | [6] |

Table 1: Reaction Rate Constants for Oxime Ligation

| Oxime/Hydrazone Type | Equilibrium Constant (K_eq) (M⁻¹) | Reference |

| Oximes | >10⁸ | [3] |

| Hydrazones | 10⁴ - 10⁶ | [3] |

Table 2: Equilibrium Constants for Imine Formation

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, which is often required for biological applications, various catalysts have been developed.[3][5]

Aniline and its Derivatives

Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation.[3][7][8] The mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[9] Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been shown to be even more effective catalysts than aniline itself, offering significantly enhanced reaction rates.[6][7][8] For instance, p-phenylenediamine at a low concentration of 2 mM was found to be highly effective at neutral pH.[7][8] m-Phenylenediamine (mPDA) is also a potent catalyst, and its high aqueous solubility allows for its use at higher concentrations, leading to more efficient catalysis.[6]

dot

Caption: Catalyzed oxime ligation workflow.

Other Catalytic Strategies

Recent research has explored other catalytic systems, including the use of arginine, which can act as a nucleophilic catalyst and also prevent protein aggregation during ligation.[10] Additionally, it has been observed that the reaction rate can be accelerated by freezing the aqueous reaction mixture at neutral pH.[11]

Stability of the Oxime Linkage

A key advantage of oxime ligation is the high stability of the resulting C=N bond, especially when compared to other imine linkages like hydrazones.[3][12][13] Oximes are significantly more resistant to hydrolysis in aqueous environments at physiological pH.[12][13][14] The stability of the oxime linkage is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups near the C=N bond can increase its stability.[3]

-

Steric Factors: Generally, oximes derived from ketones are more stable than those derived from aldehydes.[3]

-

pH: Hydrolysis of the oxime bond is acid-catalyzed. The linkage is most stable at neutral or slightly basic pH and becomes more labile under acidic conditions.[3][14] This property can be exploited for controlled release applications in acidic environments like endosomes or lysosomes.[3]

Experimental Protocols

The following are generalized protocols for performing oxime ligation, which should be optimized for specific reactants and applications.

General Protocol for Uncatalyzed Oxime Ligation

-

Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule and the aminooxy-functionalized molecule in a suitable buffer. A slightly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) is recommended for optimal reaction rates.

-

Reaction Incubation: Mix the reactant solutions at the desired concentrations. The reaction can be performed at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or NMR spectroscopy.

-

Purification: Once the reaction is complete, the desired oxime conjugate can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is particularly useful for bioconjugation reactions involving sensitive biomolecules that require neutral pH.

-

Reactant and Catalyst Preparation:

-

Dissolve the aldehyde or ketone-functionalized biomolecule in a neutral buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.3).

-

Prepare a stock solution of the aminooxy reagent in a compatible solvent like DMSO or DMF.[15]

-

Prepare a stock solution of the aniline catalyst (e.g., aniline, m-phenylenediamine) in the reaction buffer.

-

-

Reaction Setup:

-

Incubation:

-

Monitoring and Purification:

-

Monitor the reaction progress using methods appropriate for the biomolecule, such as SDS-PAGE, mass spectrometry, or FPLC.

-

Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and the catalyst.

-

dot

Caption: Generalized experimental workflow for catalyzed oxime ligation.

Applications in Research and Drug Development

The robust and chemoselective nature of oxime ligation has made it a valuable tool in various scientific disciplines:

-

Bioconjugation: Site-specific modification of proteins, peptides, nucleic acids, and carbohydrates for applications in diagnostics, therapeutics, and basic research.[7][17]

-

Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where the oxime linkage can be designed to be stable in circulation but cleavable in the target environment.[3]

-

Polymer Chemistry and Materials Science: Synthesis of well-defined polymer architectures, hydrogels, and functionalized surfaces.[9][18]

-

Chemical Biology: Probing biological processes through the labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules.[15]

References

- 1. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 2. interchim.fr [interchim.fr]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. researchgate.net [researchgate.net]

- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

CAS number 1895922-70-9 properties and suppliers

No Publicly Available Information for CAS Number 1895922-70-9

An extensive search for scientific and commercial data associated with CAS number 1895922-70-9 has yielded no publicly available information. This suggests that the provided CAS number may be incorrect, assigned to a proprietary compound not in the public domain, or is a newly registered substance for which data has not yet been disseminated.

Consequently, the requested in-depth technical guide, including properties, supplier information, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational data.

Researchers, scientists, and drug development professionals are advised to verify the CAS number for accuracy. If the number is confirmed to be correct, the lack of public information may indicate that the compound is part of a confidential research and development program. In such cases, information would only be available through direct contact with the originating entity.

We recommend the following steps for users seeking information on this compound:

-

Verify the CAS Number: Double-check the number for any typographical errors.

-

Consult Internal Documentation: If this number was obtained from internal research, refer to internal databases or contact the relevant research group.

-

Monitor Public Databases: Periodically check major chemical and scientific databases for future updates or publications related to this CAS number.

A Comprehensive Technical Guide to Fmoc-aminooxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras).[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental applications, and a conceptual workflow for its use.

Core Properties and Specifications

Fmoc-aminooxy-PEG4-acid is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This architecture allows for sequential and specific conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[4][5]

Table 1: Quantitative Data for Fmoc-aminooxy-PEG4-acid

| Property | Value | References |

| Molecular Formula | C₂₆H₃₃NO₉ | [1][4][6][7] |

| Molecular Weight | 503.55 g/mol | [1][6][7] |

| Exact Mass | 503.2155 | [2][7] |

| CAS Number | 1895922-70-9 | [1][4][6][7] |

| Purity | >96-98% | [4][6][8] |

| Appearance | Solid | [2] |

Experimental Protocols and Methodologies

The utility of Fmoc-aminooxy-PEG4-acid lies in its ability to link two different molecules through distinct chemical reactions. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Fmoc-protected aminooxy group can be deprotected to react with a carbonyl group (aldehyde or ketone).

1. Amide Coupling via the Carboxylic Acid Group

The carboxylic acid moiety is typically activated to facilitate reaction with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

-

Objective: To form a stable amide bond between Fmoc-aminooxy-PEG4-acid and an amine-containing molecule.

-

Materials:

-

Fmoc-aminooxy-PEG4-acid

-

Amine-containing molecule of interest

-

Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., DIPEA)

-

-

Protocol:

-

Dissolve Fmoc-aminooxy-PEG4-acid in the chosen anhydrous solvent.

-

Add the activating agent (e.g., 1.1 equivalents of EDC or HATU) and a base like DIPEA to the solution.

-

Allow the activation to proceed for a few minutes at room temperature.

-

Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified using standard chromatographic methods.

-

2. Fmoc Deprotection

The Fmoc group is a base-labile protecting group. Its removal unmasks the aminooxy functionality for subsequent conjugation.

-

Objective: To remove the Fmoc protecting group to yield a free aminooxy group.

-

Materials:

-

Fmoc-protected conjugate from the previous step

-

A solution of piperidine (B6355638) in an aprotic solvent (e.g., 20% piperidine in DMF)

-

-

Protocol:

-

Dissolve the Fmoc-protected molecule in the piperidine/DMF solution.

-

Incubate the reaction at room temperature, typically for 30 minutes to a few hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, the solvent and excess piperidine are typically removed under vacuum. The resulting product with the free aminooxy group can be used directly or after purification.

-

3. Oxime Ligation

The newly exposed aminooxy group can readily react with an aldehyde or ketone on a second molecule of interest to form a stable oxime linkage.

-

Objective: To conjugate the aminooxy-functionalized molecule with a carbonyl-containing molecule.

-

Materials:

-

Aminooxy-functionalized molecule from the deprotection step

-

Aldehyde or ketone-containing molecule

-

A slightly acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 4.5-5.5)

-

-

Protocol:

-

Dissolve the aminooxy-functionalized molecule in the acidic buffer.

-

Add the carbonyl-containing molecule to the solution.

-

Allow the reaction to proceed at room temperature for a few hours. The reaction is often self-catalyzing at this pH.

-

Monitor the formation of the oxime conjugate by LC-MS.

-

Purify the final conjugate using chromatography (e.g., HPLC).

-

Logical and Experimental Workflow

The following diagram illustrates a typical experimental workflow for using Fmoc-aminooxy-PEG4-acid to synthesize a bifunctional conjugate, such as a PROTAC, where one part binds to a target protein and the other to an E3 ligase.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Fmoc-aminooxy-PEG4-acid | Aminooxy PEG Linker | CAS# 1895922-70-9 | InvivoChem [invivochem.com]

- 3. Fmoc-aminooxy-PEG4-acid, CAS 1895922-70-9 | AxisPharm [axispharm.com]

- 4. Fmoc-aminooxy-PEG4-acid, 1895922-70-9 | BroadPharm [broadpharm.com]

- 5. Fmoc-Aminooxy-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 6. precisepeg.com [precisepeg.com]

- 7. medkoo.com [medkoo.com]

- 8. labsolu.ca [labsolu.ca]

Stability of Fmoc-aminooxy-PEG4-acid at Diverse pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of Fmoc-aminooxy-PEG4-acid across a range of pH values. Understanding the stability profile of this heterobifunctional linker is critical for its effective application in bioconjugation, drug delivery, and proteomics. This document outlines the inherent stability of the core components of the molecule, presents qualitative and semi-quantitative stability data, and provides a detailed experimental protocol for assessing its stability.

Introduction to Fmoc-aminooxy-PEG4-acid

Fmoc-aminooxy-PEG4-acid is a versatile linker molecule widely used in chemical biology and drug development. Its structure comprises three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy moiety, enabling orthogonal protection strategies in complex syntheses.

-

Aminooxy group: A functional group that reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction commonly employed in bioconjugation.

-

PEG4 (tetraethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between conjugated molecules.

-

Carboxylic acid: A terminal functional group that allows for conjugation to primary amines via amide bond formation.

The utility of this linker is intrinsically linked to its stability under various experimental conditions, particularly pH.

pH-Dependent Stability Profile

The overall stability of Fmoc-aminooxy-PEG4-acid is dictated by the individual stabilities of its constituent functional groups. The following sections detail the expected stability at acidic, neutral, and basic pH.

Acidic Conditions (pH < 7)

Under acidic conditions, the Fmoc-aminooxy-PEG4-acid molecule is generally stable.

-

Fmoc Group: The Fmoc protecting group is known to be stable in acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups like Boc (tert-butyloxycarbonyl) in the presence of the Fmoc group.

-

PEG Linker: Polyethylene glycol chains are generally resistant to hydrolysis in acidic media, although very harsh acidic conditions (e.g., concentrated strong acids) and elevated temperatures can lead to ether bond cleavage over extended periods.

-

Aminooxy Group: The aminooxy group itself is stable in acidic solutions. Its reactivity towards carbonyl compounds to form an oxime bond is often optimal under slightly acidic to neutral conditions (pH 4.5-7.5).

-

Amide and Carbamate (B1207046) Bonds: The carbamate linkage of the Fmoc group and any formed amide bonds are stable to acidic hydrolysis under typical experimental conditions.

Neutral Conditions (pH ≈ 7)

At neutral pH, Fmoc-aminooxy-PEG4-acid exhibits good stability, making it suitable for many bioconjugation reactions.

-

Fmoc Group: The Fmoc group is stable at neutral pH.

-

PEG Linker: The PEG spacer is highly stable at neutral pH.

-

Aminooxy Group: The aminooxy group is stable, and its reaction with aldehydes and ketones proceeds efficiently at or near neutral pH, typically between pH 6.5 and 7.5.

Basic Conditions (pH > 7)

Basic conditions represent the primary liability for the Fmoc-aminooxy-PEG4-acid molecule due to the base-sensitivity of the Fmoc group.

-

Fmoc Group: The Fmoc group is readily cleaved by bases, most commonly secondary amines like piperidine, via an E1cB elimination mechanism. The rate of deprotection is dependent on the base strength and concentration. Even milder bases can cause gradual deprotection.

-

PEG Linker: While generally stable, prolonged exposure to strong bases at elevated temperatures can cause some degradation of the PEG chain.

-

Aminooxy Group: The aminooxy group is generally stable under basic conditions.

-

Carbamate Bond: The carbamate linkage of the Fmoc group is the site of base-catalyzed cleavage.

Quantitative Stability Data Summary

| pH Range | Condition | Fmoc Group Stability | PEG Linker Stability | Aminooxy Group Stability | Overall Molecular Stability | Primary Degradation Pathway |

| < 4 | Strongly Acidic | Stable | Generally Stable (potential for slow hydrolysis under harsh conditions) | Stable | High | Slow hydrolysis of PEG chain (extreme conditions) |

| 4 - 6 | Mildly Acidic | Stable | Stable | Stable | High | Minimal to no degradation |

| 6 - 8 | Neutral | Stable | Stable | Stable | High | Minimal to no degradation |

| 8 - 10 | Mildly Basic | Labile (slow to moderate deprotection) | Stable | Stable | Moderate | Fmoc deprotection |

| > 10 | Strongly Basic | Very Labile (rapid deprotection) | Generally Stable (potential for slow hydrolysis) | Stable | Low | Rapid Fmoc deprotection, potential for slow PEG hydrolysis |

Experimental Protocol: pH-Dependent Stability Assessment by HPLC

This section provides a detailed methodology for conducting a forced degradation study to quantitatively assess the stability of Fmoc-aminooxy-PEG4-acid at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Fmoc-aminooxy-PEG4-acid

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Phosphate buffer solutions (pH 4, 7, and 9)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Stock and Sample Solutions

-

Stock Solution Preparation: Accurately weigh and dissolve Fmoc-aminooxy-PEG4-acid in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stability Study:

-

For each pH condition (e.g., pH 4, 7, and 9), dilute the stock solution with the respective buffer to a final concentration of, for example, 0.1 mg/mL.

-

Prepare a control sample (T=0) for each pH by immediately neutralizing (if necessary) and diluting an aliquot to the final concentration with the initial mobile phase composition.

-

Incubate the remaining sample solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

-

HPLC Method

-

Column: Reversed-phase C18 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient can be optimized, for example:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm and 301 nm (for Fmoc group)

-

Injection Volume: 10 µL

Stability Study Procedure

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated sample solution.

-

If the sample is at an acidic or basic pH, neutralize it to quench the degradation reaction.

-

Dilute the sample with the initial mobile phase to the appropriate concentration for HPLC analysis.

-

Inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent Fmoc-aminooxy-PEG4-acid and the appearance of any degradation products.

Data Analysis

-

Calculate the percentage of remaining Fmoc-aminooxy-PEG4-acid at each time point relative to the T=0 sample.

-

Plot the percentage of the remaining compound against time for each pH condition.

-

Determine the degradation rate constant and the half-life (t½) of the compound at each pH.

Visualizations

The following diagrams illustrate the key chemical structures, degradation pathways, and experimental workflows discussed in this guide.

The Core Principles of Heterobifunctional PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and bioconjugation, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their unique architecture, featuring two distinct reactive termini on a flexible PEG backbone, offers unparalleled control in the precise assembly of complex biomolecular constructs. This technical guide provides an in-depth exploration of the key features, applications, and methodologies associated with these versatile molecules, empowering researchers to leverage their full potential in drug delivery, diagnostics, and beyond.

Fundamental Characteristics of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are defined by a core polyethylene glycol chain with different functional groups at each end.[1][2] This dual-reactivity is the cornerstone of their utility, enabling the sequential and specific conjugation of two different molecular entities.[2] The PEG spacer itself imparts several highly desirable properties to the resulting bioconjugate.

A summary of the key features includes:

-

Dual and Specific Reactivity : The presence of two distinct reactive groups allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or other side products.[3] This specificity is crucial for creating well-defined bioconjugates with a high degree of homogeneity.[3]

-

Enhanced Solubility : The inherent hydrophilicity of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, which can prevent aggregation and facilitate administration.[1][4]

-

Reduced Immunogenicity : The PEG moiety can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response and subsequent rapid clearance.[1][4] This "stealth" effect is a key advantage in therapeutic applications.[5]

-

Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can extend its circulation half-life by reducing renal clearance.[6][7] This often leads to improved therapeutic efficacy and allows for less frequent dosing.[8]

-

Customizable Spacer Length : The length of the PEG chain is readily tunable, allowing for precise control over the distance between the two conjugated molecules.[1] This spatial control is critical for optimizing the biological activity and stability of the final construct.[2][4]

-

Biocompatibility : PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.[5][9]

Quantitative Properties of PEG Linkers

The physical properties of PEG linkers are directly related to their molecular weight and the number of ethylene (B1197577) oxide units. These parameters influence the spacer length and the overall hydrodynamic radius of the resulting conjugate.

| Property | Description |

| Molecular Weight (MW) | The total mass of the PEG linker, which is determined by the number of repeating ethylene oxide units. |

| Number of PEO Units | The count of ethylene oxide (-CH₂-CH₂-O-) repeating units in the polymer chain. |

| Contour Length | The fully extended length of the PEG chain, calculated based on the length of a single PEO unit (0.28 nm).[10] |

| Flory Radius | A measure of the average size of the polymer coil in solution, reflecting its three-dimensional conformation.[10] |

Table 1: Physical Properties of Various PEG Linkers [10]

| Linker | MW (Dalton) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |

| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |

| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |

Key Applications in Research and Drug Development

The unique properties of heterobifunctional PEG linkers have made them central to the development of several advanced therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[1] Heterobifunctional PEG linkers are crucial for the stable and specific attachment of the drug to the antibody.[1][11] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC and enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[2]

Peptide-Based Therapeutics

Peptides often suffer from a short in vivo half-life due to enzymatic degradation.[1] PEGylation with a heterobifunctional linker can shield the peptide from proteases, extending its circulation time and therapeutic window.[1]

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles.[1] One end of the linker can be attached to the nanoparticle, while the other end can be conjugated to a targeting ligand (e.g., an antibody or peptide) or a therapeutic agent.[1][12] This enhances the nanoparticle's stability, biocompatibility, and targeting capabilities.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] PEG linkers are often employed to provide the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-OH to Alkyne-PEG-I)

This protocol outlines a two-step process for the synthesis of an alkyne-PEG-iodide linker from a commercially available alkyne-PEG-hydroxyl precursor.[2]

Materials:

-

Alkyne-PEG5-OH

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride (MsCl)

-

Sodium iodide (NaI)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool the solution to 0 °C.

-

Add MsCl dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Purify the crude product by silica gel chromatography to yield alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve the alkyne-PEG5-OMs in acetone.

-

Add NaI and heat the mixture to reflux overnight.

-

Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.[2]

-

Bioconjugation Using an NHS-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[2][13]

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

NHS-PEG-maleimide linker

-

Thiol-containing molecule

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Desalting column

Procedure:

-

Reaction of Antibody with NHS-PEG-Maleimide:

-

Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5.[2]

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[2]

-

Incubate the reaction for 1-2 hours at room temperature.[2]

-

Remove the excess, unreacted linker using a desalting column.[13]

-

-

Conjugation of the Maleimide-Activated Antibody to the Thiol-Containing Molecule:

-

Immediately add the desalted, maleimide-activated antibody to the thiol-containing molecule, typically at a slight molar excess of the thiol molecule.[2][13]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.[2]

-

To cap any unreacted maleimide (B117702) groups, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added.[13]

-

Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.[2]

-

Characterization of the Bioconjugate

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and drug-to-antibody ratio (DAR) of ADCs.[2]

Methods:

-

Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size. It is used to separate the monomeric ADC from aggregates and fragments.[2]

-

Column: TSKgel G3000SWxl or similar.[2]

-

Mobile Phase: Phosphate (B84403) buffer with NaCl.[2]

-

Detection: UV at 280 nm.[2]

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs.[2]

-

Column: TSKgel Butyl-NPR or similar.[2]

-

Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer.[2]

-

Detection: UV at 280 nm.[2]

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships and processes involved in bioconjugation.

Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

Caption: Mechanism of action for a PROTAC.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to connect two different molecules with precision while imparting beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics makes them invaluable for the development of next-generation therapeutics and diagnostics. A thorough understanding of their properties and the associated experimental methodologies is crucial for researchers aiming to design and synthesize novel and effective bioconjugates.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. The uses and properties of PEG-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Peptide Conjugation using Fmoc-aminooxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient conjugation of peptides to other molecules. This linker incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This combination of features enables a sequential and chemoselective conjugation strategy, making it a valuable tool in drug development, proteomics, and various bioconjugation applications.

The carboxylic acid allows for the formation of a stable amide bond with primary amines on a peptide, such as the N-terminal amine or the side chain of a lysine (B10760008) residue. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the peptide and the conjugated molecule.[1] Following amide bond formation, the Fmoc protecting group can be removed under basic conditions to reveal the aminooxy group, which can then react with an aldehyde or ketone to form a stable oxime linkage. This bioorthogonal oxime ligation is highly specific and can be performed under mild conditions, ensuring the integrity of the biomolecules involved.[2]

This document provides detailed protocols for the use of Fmoc-aminooxy-PEG4-acid in peptide conjugation, including peptide synthesis, linker activation and coupling, Fmoc deprotection, and subsequent oxime ligation. It also includes information on the purification and characterization of the final conjugate, as well as an example of its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following table summarizes typical yields and purities that can be expected at various stages of the peptide conjugation process using Fmoc-aminooxy-PEG4-acid. These values are representative and may vary depending on the specific peptide sequence, conjugation partner, and reaction conditions.

| Step | Parameter | Typical Value | Reference(s) |

| Solid-Phase Peptide Synthesis (SPPS) | Crude Peptide Purity | >90% | [3][4] |

| Overall Yield | 50-70% | [5] | |

| Amide Coupling of Linker | Coupling Efficiency | >95% | [6] |

| Fmoc Deprotection | Deprotection Efficiency | >99% | [4] |

| Oxime Ligation | Conjugation Efficiency | >95% | [2][7] |

| Final Purified Conjugate | Overall Yield | 30-50% | [5] |

| Final Purity | >98% | [5] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Target Peptide

This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide peptides)[8]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: On-Resin Amide Coupling of Fmoc-aminooxy-PEG4-acid

This protocol describes the coupling of the linker to the N-terminus of the resin-bound peptide.

Materials:

-

Peptide-on-resin (from Protocol 1, after final Fmoc deprotection)

-

Fmoc-aminooxy-PEG4-acid

-

HBTU/HOBt/DIPEA

-

DMF

Procedure:

-

Activation: In a separate vial, dissolve Fmoc-aminooxy-PEG4-acid (2 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated linker solution to the peptide-on-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Cleavage and Purification: Cleave the peptide-linker conjugate from the resin and purify as described in Protocol 1, steps 6-8.

Protocol 3: One-Pot Fmoc Deprotection and Oxime Ligation

This protocol describes a streamlined procedure for the deprotection of the Fmoc group and subsequent oxime ligation to an aldehyde- or ketone-containing molecule.[2][7][9]

Materials:

-

Fmoc-protected aminooxy-PEG4-peptide conjugate (from Protocol 2)

-

Aldehyde- or ketone-containing molecule (e.g., a small molecule drug, a labeling reagent)

-

Piperidine

-

Anhydrous DMF

-

Trifluoroacetic acid (TFA)

-

Aniline (B41778) (as catalyst)

-

Acetic acid (optional, for reactions with ketones)[8]

Procedure:

-

Fmoc Deprotection: Dissolve the Fmoc-aminooxy-PEG4-peptide in anhydrous DMF. Add 20% piperidine in DMF and incubate for 10-15 minutes at room temperature.

-

Quenching: Quench the deprotection reaction by adding a small amount of TFA.

-

Oxime Ligation: a. To the reaction mixture, add the aldehyde- or ketone-containing molecule (1.5-2 equivalents). b. Add aniline (2-5 equivalents) as a catalyst. For less reactive ketones, the reaction can be performed in acetic acid.[8] c. Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC and MS.

-

Purification: Purify the final peptide conjugate by RP-HPLC.

-

Characterization: Characterize the purified conjugate by MS to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for peptide conjugation using Fmoc-aminooxy-PEG4-acid.

Application Example: PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a peptide-based PROTAC (p-PROTAC) that utilizes a PEG linker to induce the degradation of a target protein of interest (POI), such as Estrogen Receptor Alpha (ERα).[9]

Caption: Mechanism of action of a peptide-based PROTAC utilizing a PEG linker.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cem.de [cem.de]

- 5. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glycopep.com [glycopep.com]

- 9. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Specific Antibody-Drug Conjugate Development Using Fmoc-aminooxy-PEG4-acid

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs directly to cancer cells.[1][2] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic, off-target toxicity.[2][] A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker and conjugation strategy significantly impacts the ADC's stability, homogeneity, and overall performance.